![molecular formula C14H16N2S B1334832 (4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine CAS No. 838-97-1](/img/structure/B1334832.png)
(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves nucleophilic substitution reactions. For instance, the synthesis of 4-methylbenzoyl isothiocyanate is achieved by reacting 4-methylbenzoyl chloride with potassium thiocyanate in acetone, followed by treatment with sulfanilamide . Similarly, the synthesis of (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine is carried out through a single-step process, although the exact method is not detailed in the abstract . These methods suggest that the synthesis of “(4-{[(4
科学的研究の応用
Fluorescence Enhancement in Chemical Compounds
(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine and its derivatives demonstrate significant applications in enhancing the fluorescence of chemical compounds. This is evident in the study of trans-4-aminostilbene derivatives, where the introduction of N-phenyl substituents leads to more planar ground-state geometry, red shift in absorption and fluorescence spectra, and high fluorescence quantum yields at room temperature (Yang, Chiou, & Liau, 2002).
Corrosion Inhibition
Amine derivative compounds, such as those related to (4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine, have been found effective as corrosion inhibitors. This is particularly true in the context of protecting mild steel in acidic media, demonstrating the potential for use in industrial applications (Boughoues et al., 2020).
Optical Properties in Polymer Chemistry
The compound and its derivatives play a crucial role in influencing the optical properties of polymers. For instance, derivatives like phenyl 4-((5′′-hexyl-2,2′-bithienyl)methyl)aminobenzoate have been synthesized and shown to impact the UV and photoluminescence (PL) measurements in polymers, highlighting their importance in materials science (Takagi et al., 2013).
Synthesis of Amines
The compound is instrumental in the synthesis of a variety of amines, as demonstrated in the one-pot aminobenzylation of aldehydes. This process allows for the creation of diverse 1,2-diarylethylamine derivatives, which are fundamental in pharmaceuticals and bioactive natural products (Wang et al., 2018).
Development of Antioxidants
Aromatic secondary amines, including derivatives of (4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine, are key in the development of antioxidants used in various industries, particularly in rubber. These compounds show significant electrochemical properties, making them valuable in the creation of stable, effective antioxidants (Rapta et al., 2009).
Electrochemical Applications
The compound has also found applications in electrochemistry, particularly in the functionalization of electrode surfaces. For example, the reduction of in situ generated diazonium cations of amines like 4-aminobenzylamine results in the modification of electrode surfaces, which has implications for the development of advanced electrochemical sensors and devices (Breton & Bélanger, 2008).
Nonlinear Optical Properties
Compounds derived from (4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine show potential in the field of nonlinear optics. For instance, the synthesis of 2-methyl-4-nitroaniline derivatives exhibits significant nonlinear refractive index properties, making them suitable for various optical applications (Shankar et al., 2021).
Synthesis of Beta-Amino Alcohol Derivatives
The compound is used in the synthesis of beta-amino alcohol derivatives through processes like Ir-catalyzed allylic amination and ring-closing metathesis. This is crucial in the pharmaceutical industry for creating a variety of biologically active compounds (Lee et al., 2007).
特性
IUPAC Name |
4-[(4-aminophenyl)methylsulfanylmethyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8H,9-10,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZHYMYRVMTQDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC2=CC=C(C=C2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

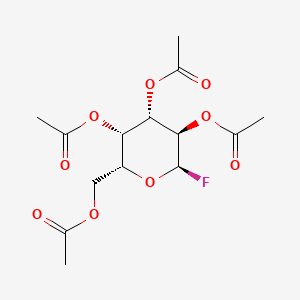
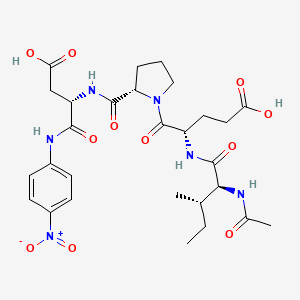
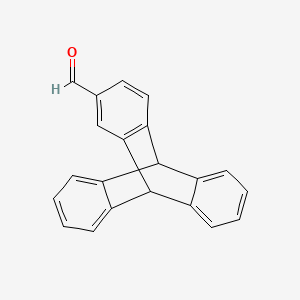
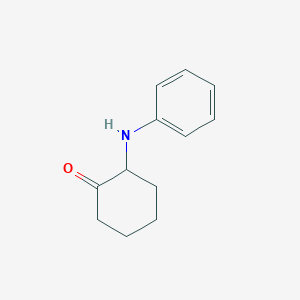
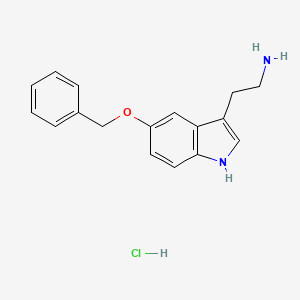
![5-benzyl-2-methyl-3-phenyl-7-[(E)-phenylmethylidene]-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1334764.png)
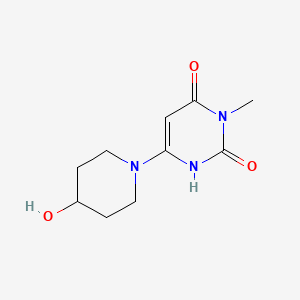
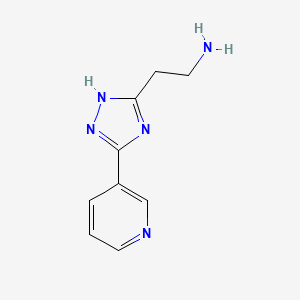
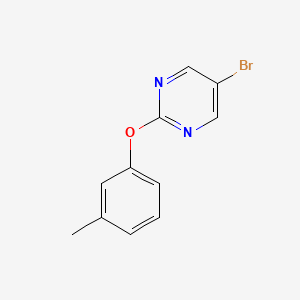
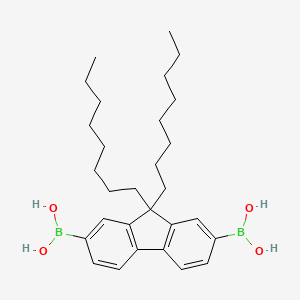
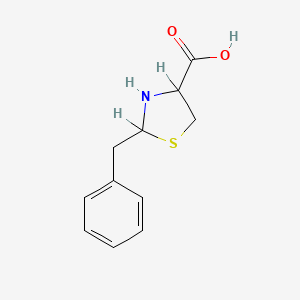
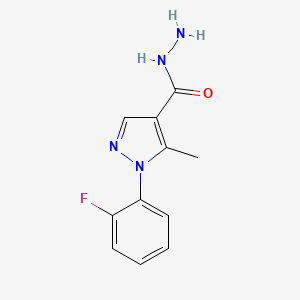
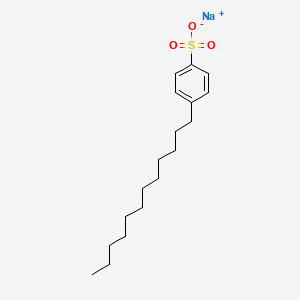
![4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid](/img/structure/B1334785.png)